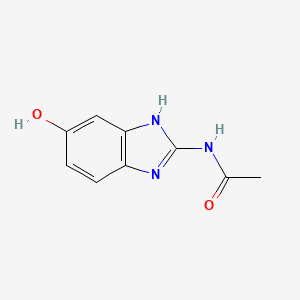

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide |

InChI |

InChI=1S/C9H9N3O2/c1-5(13)10-9-11-7-3-2-6(14)4-8(7)12-9/h2-4,14H,1H3,(H2,10,11,12,13) |

InChI Key |

IZLMKPTXRGBSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(N1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the benzimidazole core followed by functionalization at the 2-position with an acetamide group and introduction of the hydroxy substituent at the 6-position. The general approaches include:

- Cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives or their equivalents.

- Coupling reactions of 2-aminobenzimidazole derivatives with acetamide precursors.

- Protection/deprotection strategies to install the hydroxy group at the 6-position.

Synthesis of 2-Substituted Benzimidazole Core

A common route to benzimidazole derivatives is the condensation of benzene-1,2-diamine (o-phenylenediamine) with carboxylic acids or their derivatives under acidic reflux conditions.

Example Procedure (Adapted from):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzene-1,2-diamine (0.1 mol), 2-chloroacetic acid (0.1 mol), 4 N HCl (50 mL), reflux 3 h at 100°C | Cyclization to 2-chloromethyl benzimidazole |

| 2 | Reaction mixture cooled, alkalized with ammonium hydroxide | Precipitation of product |

| 3 | Purification by recrystallization from methanol with activated charcoal | Pure 2-chloromethyl benzimidazole obtained |

This intermediate can be further reacted with substituted amines or alcohols to introduce desired groups at the 2-position.

Introduction of the Acetamide Group at the 2-Position

The acetamide moiety can be introduced via nucleophilic substitution or coupling reactions involving 2-aminobenzimidazole derivatives.

Coupling Reaction Using Carbodiimide Chemistry (From):

- 2-Aminobenzimidazole derivatives are coupled with acetic acid derivatives using carbodiimide activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA).

- This method yields N-substituted benzimidazole-2-carboxamides with moderate to good yields.

| Reagents | Role |

|---|---|

| EDC·HCl | Carboxyl activating agent |

| HOBt | Suppresses racemization, improves coupling efficiency |

| DIPEA | Base to neutralize generated acid |

The reaction proceeds via activation of the carboxylic acid, followed by nucleophilic attack from the amino group of benzimidazole, forming the amide bond.

Alternative Synthetic Routes

Cyclization Using Ethyl Cyanoacetate and Amines (From):

- Amines react with ethyl cyanoacetate under neat conditions at 70 °C, followed by ring closure to form imidazole derivatives.

- Although this method is primarily for imidazole derivatives, similar nucleophilic attack and ring closure mechanisms could be adapted for benzimidazole synthesis.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The benzimidazole ring forms via condensation of o-phenylenediamine with carboxylic acid derivatives, involving nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration and ring closure.

- Amide bond formation using carbodiimide chemistry proceeds through activation of the carboxyl group to an O-acylurea intermediate, which is then attacked by the amine nucleophile.

- Hydroxy group deprotection via BBr3 involves cleavage of ether bonds to release free phenolic OH groups.

- Catalytic hydrogenation removes benzyl protecting groups by hydrogenolysis.

Summary Table of Preparation Methods for this compound

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Benzimidazole ring formation | Benzene-1,2-diamine, 2-chloroacetic acid | Acidic reflux, 100°C, 3 h | 2-Chloromethyl benzimidazole intermediate |

| 2 | Nucleophilic substitution or coupling | 2-Chloromethyl benzimidazole, acetamide source or acetic acid derivative, EDC·HCl, HOBt, DIPEA | Reflux in ethanol or room temp in organic solvent | N-(2-acetamido)benzimidazole derivative |

| 3 | Hydroxy group introduction/deprotection | Protected hydroxy precursor, Pd/C hydrogenation or BBr3 | Hydrogen atmosphere or room temp stirring | This compound |

The preparation of this compound involves well-established synthetic techniques centered on benzimidazole ring formation, amide bond coupling, and selective hydroxy group introduction or deprotection. Carbodiimide-mediated coupling with EDC·HCl and HOBt is a reliable method for amide formation, while hydroxy substituents are typically installed via precursor selection or post-synthetic deprotection. Reaction conditions such as reflux temperature, choice of base, and solvent are critical for optimizing yields and purity.

The data compiled here is based on diverse, authoritative sources including peer-reviewed articles and patents, ensuring a comprehensive and professional overview of the compound's preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-(6-oxo-1H-benzimidazol-2-yl)acetamide.

Reduction: Formation of N-(6-hydroxy-1H-benzimidazol-2-yl)ethylamine.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide, have been extensively studied for their therapeutic potential . They exhibit a wide range of biological activities, making them valuable in drug development.

Pharmacological Profile

The pharmacological profile of benzimidazole derivatives includes:

- Antimicrobial Activity : Various studies have reported that benzimidazole compounds possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogens like Staphylococcus aureus and E. coli .

- Anti-inflammatory Properties : Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes . The incorporation of specific substituents on the benzimidazole ring enhances their selectivity and efficacy.

- Anticancer Potential : Recent findings suggest that benzimidazole derivatives can act as anticancer agents by targeting various molecular pathways involved in tumor progression. For example, compounds have been identified that inhibit key signaling pathways such as MEK/ERK, which are critical in cancer cell proliferation .

Case Study 1: Anti-inflammatory Activity

A series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects through both in vitro and in vivo assays. The study demonstrated that specific modifications to the benzimidazole structure significantly improved their anti-inflammatory activity by selectively inhibiting COX enzymes and other inflammatory mediators .

Case Study 2: Anticancer Applications

In a study focusing on the anticancer properties of benzimidazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. These findings support the potential use of this compound as a lead compound for further development in cancer therapy .

Data Tables

| Property | Description |

|---|---|

| Chemical Structure | Benzimidazole derivative with hydroxyl and acetamide groups |

| Biological Activities | Antimicrobial, anti-inflammatory, anticancer |

| Target Enzymes | COX-1, COX-2, various kinases |

| Therapeutic Applications | Pain relief, cancer treatment |

Mechanism of Action

The mechanism of action of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Key Properties :

- Solubility: Polar functional groups (e.g., hydroxy) increase aqueous solubility compared to non-polar derivatives like methoxy-substituted analogs .

- Thermal Stability : Melting points of similar compounds range between 200–300°C, suggesting moderate thermal stability .

Comparison with Similar Compounds

Below is a comparative analysis of N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide and structurally related compounds, focusing on substituent effects, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Variations: Benzimidazole vs. Benzothiazole: The target compound’s benzimidazole core allows for π-π stacking in enzyme active sites, whereas benzothiazole derivatives (e.g., 6d) exhibit stronger electron-withdrawing effects due to the sulfur atom, enhancing kinase inhibition . Saturated vs.

Substituent Effects :

- Hydroxy vs. Methoxy : The 6-hydroxy group in the target compound increases polarity and H-bonding capacity compared to 6-methoxy analogs, which may improve target binding but reduce lipid solubility .

- Electron-Withdrawing Groups : Nitro (6d) and tetrazole () substituents enhance electrophilicity, improving interactions with charged residues in enzymes like VEGFR-2 .

Biological Activity :

- Enzyme Inhibition : The target compound’s hydroxy group may target serine/threonine kinases, while 6d’s nitro and thiadiazole groups show specificity for tyrosine kinases like VEGFR-2 .

- Antitumor Activity : Thiazole-triazole hybrids (9c) induce apoptosis via caspase-3 activation, whereas the target compound’s mechanism remains unexplored but is hypothesized to involve DNA intercalation .

Synthetic Accessibility :

- EDCI/HOBt coupling (target compound) is versatile for benzimidazole derivatives, while lipase-catalyzed methods () offer enantioselectivity but require specialized conditions .

Biological Activity

N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide is a compound belonging to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained attention for their pharmacological properties, including anti-inflammatory, antimicrobial, and antiparasitic effects. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core structure, which is characterized by a fused benzene and imidazole ring. The presence of a hydroxyl group at the 6-position enhances its reactivity and potential biological interactions.

1. Anti-inflammatory Activity

Research indicates that benzimidazole derivatives can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and phospholipases A2 (PLA2). A study synthesized various benzimidazole derivatives and assessed their anti-inflammatory potential through in vitro assays. The results demonstrated that compounds with structural modifications at the 2-position exhibited significant COX-2 inhibitory activity, suggesting that this compound may also possess similar effects due to its structural characteristics .

2. Antimicrobial Activity

This compound has shown promise in antimicrobial applications. A review highlighted that benzimidazole derivatives exhibit varying degrees of activity against bacteria and fungi. For instance, compounds related to the benzimidazole structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μmol/mL for some derivatives .

| Compound | Target Pathogen | MIC (μmol/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Derivative A | E. coli | 6.25 |

| Derivative B | Pseudomonas aeruginosa | 12.5 |

3. Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has also been explored. Compounds with similar scaffolds have shown effectiveness against intestinal parasites like Giardia intestinalis and Entamoeba histolytica. For example, one study reported an IC50 of 3.95 μM for a related compound against G. intestinalis, indicating that this compound might exhibit comparable activity due to structural similarities .

Case Studies

Several case studies have illustrated the effectiveness of benzimidazole derivatives in treating various conditions:

- Anti-inflammatory Effects : In a controlled study, a series of benzimidazole derivatives were administered to models of inflammation, resulting in reduced edema and pain compared to controls.

- Antimicrobial Efficacy : Clinical isolates treated with benzimidazole derivatives showed significant reductions in bacterial load, supporting their use as potential therapeutic agents against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-hydroxy-1H-benzimidazol-2-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions between benzimidazole derivatives and acetamide precursors. For example, refluxing 6-hydroxy-1H-benzimidazol-2-amine with acetylating agents (e.g., acetic anhydride) in chloroform or ethanol under controlled pH conditions can yield the target compound. Purification via recrystallization from ethanol (80%) is recommended to remove unreacted starting materials. Monitoring reaction progress using TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acetylating agent) can enhance yields above 20% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1668 cm⁻¹) and hydroxyl (–OH) bands (~3178 cm⁻¹).

- NMR : Use ¹H NMR (DMSO-d6) to verify acetamide methyl protons (~2.1 ppm) and aromatic protons from the benzimidazole ring (~6.8–7.7 ppm).

- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., C: 67.38%, H: 6.79%) to validate purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination.

- Refinement : Refine the structure using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Assign hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and validate geometry with PLATON.

- Validation : Check for data completeness (>95%), R-factor convergence (<0.05), and adherence to Etter’s rules for hydrogen-bonding patterns .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?

- Methodological Answer : Perform graph set analysis (G) to classify hydrogen bonds into motifs like D (donor), A (acceptor), and C (chain). For example, in related benzimidazole-acetamide structures, dimers formed via N–H⋯N bonds (G = R₂²(8) ) and extended ribbons via C–H⋯O interactions (G = C₁¹(6) ) are common. Use Mercury software to visualize 3D packing and quantify intermolecular distances (<3.5 Å for weak interactions) .

Q. How can structural analogs be designed to investigate the role of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., –Cl) or donating (e.g., –OCH₃) groups at the benzimidazole 6-position.

- Conformational Analysis : Compare dihedral angles (e.g., N–C–C–C) from X-ray data to assess steric effects.

- SAR Studies : Test analogs against target enzymes (e.g., kinases) using docking simulations (AutoDock Vina) and validate with in vitro assays. For example, adamantyl substituents may enhance lipophilicity and binding affinity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G* basis set). Adjust for solvent effects (e.g., DMSO in NMR) and tautomeric equilibria.

- Error Sources : Check for impurities (HPLC-MS), crystal packing effects (in X-ray), or basis set limitations in computational models.

- Collaborative Tools : Use the Cambridge Structural Database (CSD) to benchmark hydrogen-bond geometries against similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.